molecular formula C13H23N3O B3076903 N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine CAS No. 1042528-17-5

N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No. B3076903
CAS RN: 1042528-17-5
M. Wt: 237.34 g/mol
InChI Key: KUQJAVXUDNIBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine, also known as FMPA, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is not fully understood, but it is believed to modulate sigma-1 receptor activity by binding to an allosteric site on the receptor. This results in the activation of downstream signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular context. It has been reported to modulate calcium signaling, inhibit voltage-gated sodium channels, and enhance the release of certain neurotransmitters. N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine in lab experiments is its high selectivity for sigma-1 receptors, which allows for more precise investigation of their role in cellular processes. However, N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is also relatively new and has not been extensively studied, so its limitations and potential side effects are not fully understood. Additionally, the synthesis of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine. One area of interest is the development of more selective and potent sigma-1 receptor ligands, which could have therapeutic applications in various diseases. Another direction is the investigation of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine's effects on other cellular processes beyond sigma-1 receptor modulation, such as its potential interactions with other ion channels or receptors. Finally, more research is needed to fully understand the limitations and potential side effects of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine, particularly in the context of therapeutic applications.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to sigma-1 receptors, which are involved in a variety of cellular processes including calcium signaling, neurotransmitter release, and ion channel regulation. N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has been used to investigate the role of sigma-1 receptors in various physiological and pathological conditions, such as pain, depression, and neurodegenerative diseases.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-15-7-9-16(10-8-15)6-3-5-14-12-13-4-2-11-17-13/h2,4,11,14H,3,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQJAVXUDNIBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.